

Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 in Tumor Samples

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Compound of Interest

Compound Name: *Fgfr3-IN-3*

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Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often due to gene mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[2][3] Immunohistochemistry (IHC) is a widely used technique to assess FGFR3 protein expression in tumor tissues, providing valuable insights for both prognostic and predictive biomarker studies.[3][4] These application notes provide a comprehensive guide to performing and interpreting FGFR3 IHC in tumor samples.

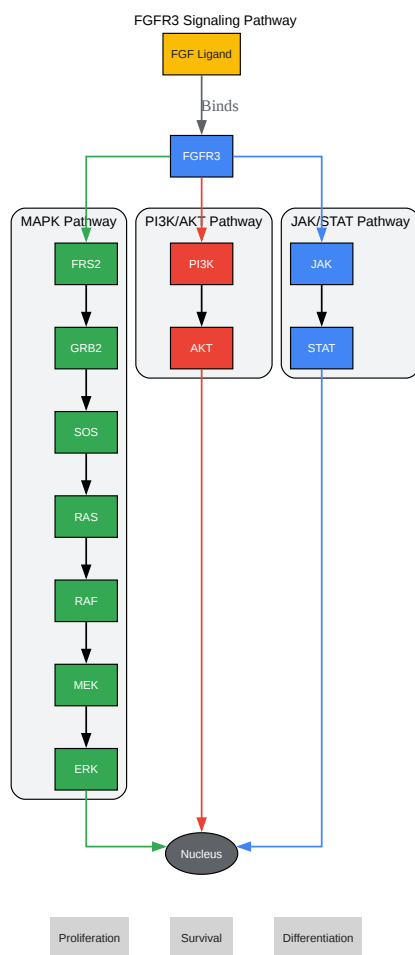
Data Presentation: FGFR3 Expression in Human Cancers

The expression of FGFR3 varies significantly across different tumor types. The following table summarizes reported FGFR3 expression levels as detected by IHC in several cancers.

Tumor Type	Cohort Size	FGFR3 Positivity (%)	Notes
Urothelial Carcinoma (UC)			
Primary Muscle-Invasive UC	231	29%	Positive staining detected. [5]
Metastatic UC	31	49%	Positive staining detected. [5]
Non-invasive Papillary UC	207	54.6%	Associated with low tumor grade and stage.
Glioma	1024	7.1% (73/1024)	Strong staining observed in 1% of cases and was associated with FGFR3-TACC3 fusion. [3]
Non-Small Cell Lung Cancer (NSCLC)	86	30.2% (26/86)	Higher expression correlated with adenocarcinoma histology and EGFR mutation status. [6]
Multiple Myeloma (MM)	85	15% (13/85)	Strongly correlated with t(4;14) translocation. [4]

FGFR3 Signaling Pathway

FGFR3 signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, which collectively regulate gene expression and cellular processes such as proliferation, survival, and differentiation.



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Caption: Overview of the FGFR3 signaling cascade.

Experimental Protocols

Antibody Selection

The choice of a well-validated primary antibody is critical for reliable IHC results. Both monoclonal and polyclonal antibodies against FGFR3 are commercially available. It is essential to review the manufacturer's validation data and relevant literature to select an antibody suitable for IHC on formalin-fixed, paraffin-embedded (FFPE) tissues. The mouse monoclonal anti-FGFR3 antibody (clone sc-13121) has been used in studies on multiple myeloma and glioma.[3][4]

Recommended Protocol for FGFR3 IHC on FFPE Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

1. Deparaffinization and Rehydration:

- Place slides in a slide holder.
- Immerse in Xylene: 2 changes, 5 minutes each.
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 1 change, 3 minutes.
- Immerse in 70% Ethanol: 1 change, 3 minutes.
- Rinse in distilled water.

2. Antigen Retrieval:

- Heat-Induced Epitope Retrieval (HIER) is recommended for FGFR3.
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the solution to 95-100°C in a water bath, steamer, or microwave.
- Maintain the temperature for 20-30 minutes.
- Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
- Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).

3. Peroxidase Block:

- Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.

4. Blocking:

- Incubate slides with a protein block (e.g., 10% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the primary FGFR3 antibody to its optimal concentration in antibody diluent.
- Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Detection System:

- Rinse slides with wash buffer.
- Follow the manufacturer's instructions for the chosen detection system (e.g., polymer-based HRP or AP systems). This typically involves incubation with a secondary antibody and/or an enzyme-conjugated polymer.

7. Chromogen:

- Rinse slides with wash buffer.
- Incubate with the appropriate chromogen solution (e.g., DAB for HRP systems) until the desired staining intensity is reached.
- Rinse with distilled water to stop the reaction.

8. Counterstaining:

- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the slides in running tap water or a bluing reagent.
- Rinse with distilled water.

9. Dehydration and Mounting:

- Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol).

- Clear in xylene.
- Mount with a permanent mounting medium.

Controls

- Positive Control: A tissue known to express FGFR3, such as certain urothelial carcinomas or a cell line xenograft with a confirmed FGFR3 translocation (e.g., KMS11).[4][7] Normal brain and testicular tissues can also serve as positive controls.[8]
- Negative Control: Omission of the primary antibody to check for non-specific staining from the detection system. Additionally, a tissue known to be negative for FGFR3 expression should be included.

IHC Scoring and Interpretation

FGFR3 expression is typically evaluated based on the staining intensity and the percentage of positive tumor cells. Two common scoring systems are the Immunoreactivity Score (IRS) and the H-Score.

Immunoreactivity Score (IRS)

The IRS is calculated by multiplying the staining intensity score by the percentage of positive cells score.

Staining Intensity Score	Description	Percentage of Positive Cells Score	Percentage
0	No staining	0	0%
1	Weak staining	1	<10%
2	Moderate staining	2	10-50%
3	Strong staining	3	51-80%
4	>80%		

Final IRS = Staining Intensity Score x Percentage of Positive Cells Score (Range: 0-12)

H-Score

The H-score is a continuous scale from 0 to 300, calculated as follows:

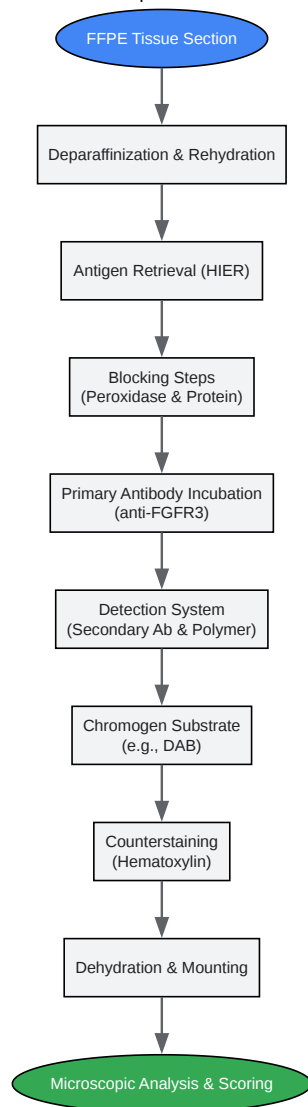
H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)

A higher score indicates stronger and more widespread expression of FGFR3.

Experimental Workflow

The following diagram illustrates the key steps in the FGFR3 IHC workflow.

FGFR3 IHC Experimental Workflow



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Caption: A flowchart of the FGFR3 IHC process.

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- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 in Tumor Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416665#immunohistochemistry-for-fgfr3-in-tumor-samples]

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